molecular formula C6H13NO2 B555741 (2S)-2-amino-2,3-dimethylbutanoic acid CAS No. 53940-83-3

(2S)-2-amino-2,3-dimethylbutanoic acid

Cat. No. B555741
CAS RN: 53940-83-3
M. Wt: 131,18 g/mole
InChI Key: GPYTYOMSQHBYTK-LURJTMIESA-N
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Description

This would involve identifying the compound’s chemical structure, its functional groups, and its stereochemistry. The compound appears to be an amino acid due to the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) in its name.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the sequence of reactions.



Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It would include identifying the reagents it reacts with, the products formed, and the conditions under which the reactions occur.



Physical And Chemical Properties Analysis

This would involve determining properties like the compound’s melting point, boiling point, solubility, optical activity, and acidity/basicity.


Scientific Research Applications

Solid Phase Synthesis Applications

The compound has been utilized in the development of novel linker systems for solid phase synthesis, which is a key technique in the preparation of peptides and small molecules. For example, an oxidatively-activated safety catch linker system based on N-benzyl-4-amino-2,2-dimethylbutanoic acid was created to enable efficient reaction monitoring and optimization on solid support. This system demonstrated successful applications in the synthesis of phenol derivatives and the attachment and release of chiral auxiliaries from solid supports (Davies et al., 2008).

Biochemical Synthesis and Modification

In biochemistry, derivatives of 2,3-dimethylbutanoic acid have been employed in the synthesis of taurine derivatives, showcasing the versatility of this compound in generating bioactive molecules. The safety-catch principle was applied to protect sulfonic acids, demonstrating a novel method for the synthesis of protected taurine derivatives, which are crucial in various biochemical processes (Seeberger et al., 2007).

Materials Science and Catalysis

This compound has also found applications in materials science, particularly in the development of catalysts. For instance, a study focused on a smarter approach to catalyst design highlighted the selective conversion of 2,3-dimethylbutane into valuable chemical intermediates using bimetallic catalysts modified by surface organometallic chemistry (SOMC). This research underscores the compound's potential in enhancing catalytic processes for industrial applications (Rougé et al., 2019).

Conformational Studies in Peptide Design

Furthermore, the compound has been investigated for its role in the conformational design of peptides. For example, the insertion of geminally dimethyl-substituted γ amino acid residues derived from 2,3-dimethylbutanoic acid into template β-hairpin peptides revealed significant effects on peptide conformation, providing insights into the design of stable peptide structures for therapeutic and biomaterial applications (Debnath et al., 2021).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential health effects, and precautions that need to be taken while handling it.


Future Directions

This would involve identifying areas where further research on the compound is needed. It could include potential applications of the compound that haven’t been fully explored yet.


properties

IUPAC Name

(2S)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428636
Record name 3-Methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-2,3-dimethylbutanoic acid

CAS RN

53940-83-3
Record name L-α-Methylvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53940-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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